molecular formula C22H20N2O4S B7695577 1-BENZOYL-N-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

1-BENZOYL-N-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE

Cat. No.: B7695577
M. Wt: 408.5 g/mol
InChI Key: AGNHJZHRWHXEJT-UHFFFAOYSA-N
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Description

1-BENZOYL-N-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a benzoyl group, a methoxyphenyl group, and a sulfonamide group attached to an indole core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

1-benzoyl-N-(2-methoxyphenyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-28-21-10-6-5-9-19(21)23-29(26,27)18-11-12-20-17(15-18)13-14-24(20)22(25)16-7-3-2-4-8-16/h2-12,15,23H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNHJZHRWHXEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZOYL-N-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE typically involves multi-step organic reactions. The starting materials often include indole derivatives, benzoyl chloride, and methoxyphenyl amines. The reaction conditions usually require the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reactions. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-BENZOYL-N-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-BENZOYL-N-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-BENZOYL-N-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-BENZOYL-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-BENZOYL-N-(3-CHLORO-2-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE

Uniqueness

Compared to similar compounds, 1-BENZOYL-N-(2-METHOXYPHENYL)-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is unique due to its specific structural features, such as the indole core and the sulfonamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

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